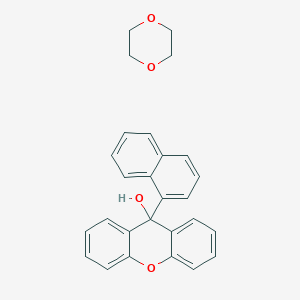![molecular formula C13H17N5O4 B14228638 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- CAS No. 817162-90-6](/img/structure/B14228638.png)
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- is a complex organic compound that belongs to the benzoxadiazole family This compound is known for its unique structural features, which include a benzoxadiazole core, a morpholine ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where the amine group of the benzoxadiazole reacts with a suitable alkylating agent, such as 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the morpholine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzoxadiazol-4-amine: Lacks the nitro group and morpholine ring, resulting in different chemical reactivity and applications.
4-Aminobenzo-2,1,3-thiadiazole: Contains a thiadiazole ring instead of a benzoxadiazole ring, leading to distinct electronic properties.
7-Nitro-2,1,3-benzoxadiazol-4-amine: Similar structure but lacks the morpholine ring, affecting its biological activity.
Uniqueness
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- is unique due to the combination of its benzoxadiazole core, nitro group, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
817162-90-6 |
|---|---|
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H17N5O4/c19-18(20)11-3-2-10(12-13(11)16-22-15-12)14-4-1-5-17-6-8-21-9-7-17/h2-3,14H,1,4-9H2 |
Clé InChI |
AHEMIUVVYXNQKC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
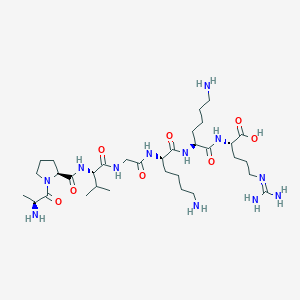

![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
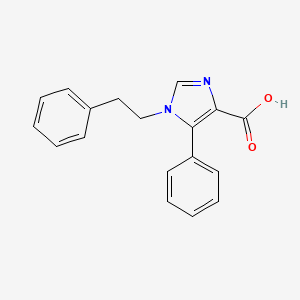
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
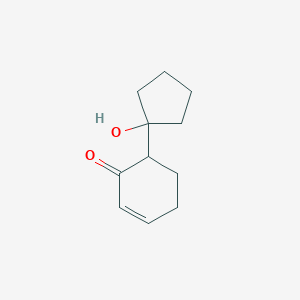
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
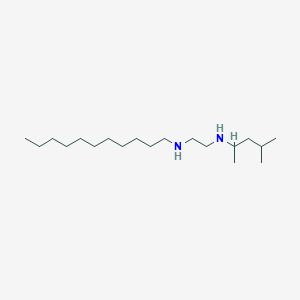

![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
